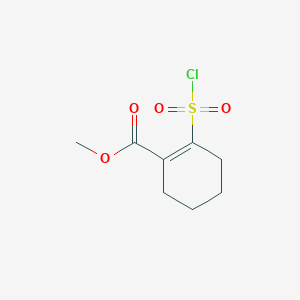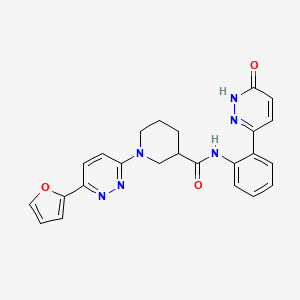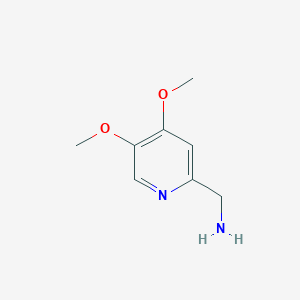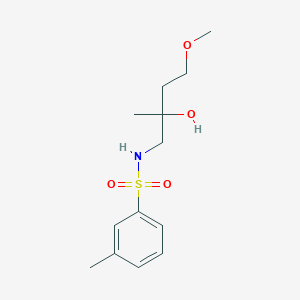
Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate” is a chemical compound with the CAS Number: 1461715-54-7 . It has a molecular weight of 240.71 . The IUPAC name for this compound is methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Catalytic Desymmetrization and Ring Opening Reactions
Cyclohexene derivatives undergo enantioselective ring opening when treated with methylmagnesium halides or MeLi in the presence of chiral Cu-catalysts, demonstrating the utility of similar compounds in asymmetric synthesis. This method does not require the activation of the aziridine by Lewis acid, and enantioselectivities of up to 91% have been observed under optimized conditions with chiral imine ligands derived from phenylalanine (P. and, P. Nury, 1999).
Aminocarbonylation Reactions
Amino acid methyl esters serve as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This reaction demonstrates the versatility of utilizing compounds with functional groups similar to Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate in complex organic synthesis to achieve carboxamides of expected structure in excellent yields (E. Müller et al., 2005).
Dearomatization Strategies
Treatment of methylphenols with chloro(diphenyl)-λ3-iodane leads to their regioselective dearomatizing phenylation into cyclohexa-2,4-dienone derivatives. This showcases the potential of using chlorosulfonyl-containing compounds in regioselective dearomatization and functionalization reactions, offering insights into novel synthetic pathways (S. Quideau et al., 2005).
Palladium Complexes of Heterocyclic Carbenes
Methylation of heterocyclic compounds to yield carbene complexes highlights the reactivity and potential applications of similar chlorosulfonyl derivatives in the formation of functionalized heterocyclic carbenes, which are valuable in catalysis and organic synthesis (H. Glas, 2001).
Cycloaddition Reactions
Methyl 2-aryl-2H-azirine-3-carboxylates, which share structural motifs with this compound, act as dienophiles in cycloaddition reactions. This demonstrates the potential use of such compounds in synthesizing complex cyclic structures through [4+2]-cycloaddition reactions, offering a route to synthesize bicyclic and tricyclic systems (Pamila Bhullar et al., 1997).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate” is not available in the search results, it’s important to handle all chemical compounds with care. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .
Propiedades
IUPAC Name |
methyl 2-chlorosulfonylcyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLKEPHVZGCZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844330.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)



![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)

![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)
![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)
